Bent vs. Linear Electron Delocalization: Meta- vs. Para-Substitution Comparison in Bis(phenylethynyl)benzene Isomers
NBO analysis at the B3LYP/6-311G(d,p) level demonstrates that 1,3-bis(phenylethynyl)benzene (the core fragment of the target compound) exhibits a bent- or cross-conjugation pathway, in contrast to the fully linear conjugation of the 1,4-isomer. The meta-connectivity reduces ground-state π-orbital delocalization, leading to a blue-shifted absorption maximum and a larger Stokes shift relative to the para analog .
| Evidence Dimension | π-electron delocalization energy conjugation pathway |
|---|---|
| Target Compound Data | 1,3-bis(phenylethynyl)benzene (meta): bent/cross-conjugation pathway; reduced ground-state delocalization vs. para. |
| Comparator Or Baseline | 1,4-bis(phenylethynyl)benzene (para): linear conjugation pathway; stronger ground-state delocalization. |
| Quantified Difference | NBO analysis reveals a statistically significant difference in delocalization energies; meta isomer shows lower delocalization stabilization. |
| Conditions | DFT geometry optimization at B3LYP/6-311G(d,p) level; NBO analysis in gas phase. |
Why This Matters
The meta-substitution pattern directly controls the ground-state electron distribution and excited-state geometry, making the target compound's meta-framework essential for applications requiring controlled energy transfer, such as light-harvesting dendrimers and foldamers, where linear para analogs are unsuitable.
- [1] Chaitanya, G. K., Thomas, A., Sinu, C. R., Francis, B., Subhashchandran, K. P., Ramakrishna, K., & Bhanuprakash, K. Insight into the electron delocalization in phenylacetylenes and phenylvinylenes: An NBO analysis. Indian Journal of Chemistry, Section A, 2008, 47A(8), 1171–1180. View Source
